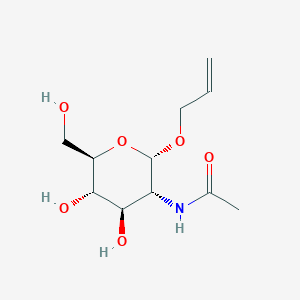

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Descripción general

Descripción

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized from 2-acetamido-2-deoxy-alpha-D-glucopyranose and allyl bromide. The reaction typically involves the use of a solvent and a catalyst under appropriate conditions .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Allyl bromide, various catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted glucopyranosides .

Aplicaciones Científicas De Investigación

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research, particularly in glycobiology. Its applications include:

Chemistry: Studying carbohydrate chemistry and glycan synthesis.

Biology: Investigating protein-glycan interactions and glycan roles in biological systems.

Medicine: Exploring potential therapeutic applications and drug delivery systems.

Industry: Used in biochemical assays and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycan synthesis and degradation. It can modulate the activity of these enzymes, affecting glycan formation and recognition processes .

Comparación Con Compuestos Similares

Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside: Used in similar glycobiology research applications.

2-Acetamido-2-deoxy-alpha-D-glucopyranose: Another compound used in carbohydrate chemistry.

Uniqueness: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions and interactions, making it a valuable tool in glycobiology research .

Actividad Biológica

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (AAAG) is a synthetic oligosaccharide that has garnered interest in the fields of glycobiology and medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview

AAAG is characterized by an allyl group attached to the 2-acetamido-2-deoxy-alpha-D-glucopyranoside moiety, with the molecular formula . Its structural uniqueness allows for various chemical modifications, making it a valuable compound in both synthetic and biological contexts. The compound is primarily utilized in glycobiology research to study glycan interactions and enzyme activities.

Target Interactions

AAAG interacts with several biological targets through its structural similarity to naturally occurring sugars. Notably, it has been shown to bind to specific receptors on immune cells, such as Toll-like receptors (TLRs), which play a crucial role in initiating immune responses. This interaction enhances the immune response to vaccine antigens, suggesting potential applications in vaccine development and cancer immunotherapy.

Enzyme Inhibition

Research indicates that AAAG exhibits significant biological activities relevant to enzyme inhibition. It has been studied for its potential to inhibit hexosaminidases and β-glucuronidase, enzymes involved in various metabolic processes. Such inhibition may have therapeutic implications, particularly concerning diseases involving glycosaminoglycan metabolism .

Cellular Effects

AAAG influences cellular processes by modulating the activity of glycosylated receptors and enzymes on cell surfaces. It affects cell signaling pathways critical for various physiological functions. The compound's ability to interact with enzymes such as N-acetylglucosaminidase highlights its role in biochemical reactions involving glycoproteins and glycolipids .

Pharmacokinetics

The pharmacokinetic profile of AAAG suggests that its bioavailability is influenced by factors such as solubility, stability, and the presence of transport proteins. These factors determine the compound's efficacy in biological systems.

Vaccine Development

AAAG has shown promise as an adjuvant in vaccines, enhancing immune responses when combined with vaccine antigens. Studies demonstrate that it can stimulate a stronger immune response by promoting the activation of immune cells through TLR binding. This property positions AAAG as a potential candidate for developing more effective vaccines.

Cancer Immunotherapy

In cancer research, AAAG is being explored for its ability to enhance the recognition and attack of cancer cells by the immune system when used alongside tumor antigens. This approach may lead to innovative strategies for cancer treatment by harnessing the body’s immune response .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique aspects of AAAG compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-2-deoxy-alpha-D-glucopyranose | Lacks the allyl group; basic structure of glucopyranose | Fundamental building block in glycoscience |

| N-acetyl-D-glucosamine | Acetamido group attached to glucosamine | Precursor for glycosaminoglycans |

| Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Beta configuration at the anomeric center | Variation in stereochemistry affects properties |

Case Studies and Research Findings

- Chemoenzymatic Synthesis : A study demonstrated that engineered variants of amylosucrase exhibited enhanced specificity towards AAAG as an acceptor molecule for synthesizing oligosaccharides mimicking Shigella flexneri O-antigens. This specificity allows for efficient enzymatic synthesis of glucosylated building blocks crucial for vaccine development .

- Enzyme Interaction Studies : Using techniques such as surface plasmon resonance, researchers quantified the binding interactions between AAAG and hexosaminidases, providing insights into its mechanism of action and potential therapeutic benefits .

- Immunological Applications : Research indicates that AAAG can significantly enhance the efficacy of vaccines by acting as an adjuvant through TLR activation, leading to improved immune responses against various pathogens.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLRLITULFAIEW-ILAIQSSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in the research presented?

A1: this compound serves as a crucial acceptor molecule in the chemoenzymatic synthesis of oligosaccharides mimicking the O-antigen motif of Shigella flexneri serotypes 1b and 3a. [] The research demonstrates that engineered variants of the enzyme amylosucrase exhibit a significantly enhanced specificity towards this specific acceptor. [] This enhanced specificity allows for the regioselective transfer of a glucose moiety from sucrose (the donor) to the acceptor, forming a key building block for the target oligosaccharides. []

Q2: Why is engineering the specificity of amylosucrase towards this compound important for this research?

A2: Amylosucrase naturally utilizes sucrose as a glucosyl donor but displays limited affinity for non-natural acceptors like this compound. [] By engineering its acceptor binding site, researchers were able to create enzyme variants with significantly enhanced specificity towards this specific acceptor. [] This breakthrough allows for the controlled and efficient enzymatic synthesis of specific glucosylated building blocks, which are not easily accessible through traditional chemical synthesis alone. These building blocks are then further modified and incorporated into larger oligosaccharide structures that mimic the Shigella flexneri O-antigen, potentially leading to the development of novel carbohydrate-based vaccines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.